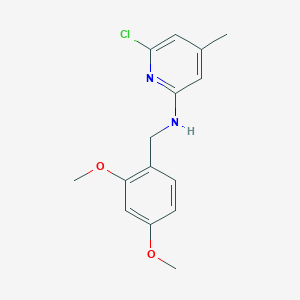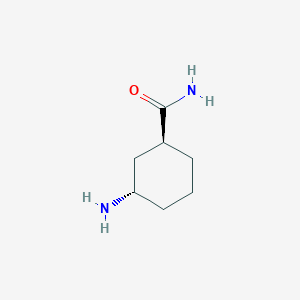
(1S,3S)-3-Aminocyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid amide group, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylic acid amide groups.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide may involve more scalable and cost-effective methods, such as continuous flow synthesis and the use of biocatalysts to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid amide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as an enzyme inhibitor or activator.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide: The enantiomer of the compound with different stereochemistry.
Cyclohexanecarboxylic acid amide: Lacks the amino group, making it less versatile.
Cyclohexylamine: Contains only the amino group without the carboxylic acid amide group.
Uniqueness
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its chiral nature and the presence of both amino and carboxylic acid amide groups, which allow it to participate in a wide range of chemical reactions and biological interactions .
Propiedades
Número CAS |
921040-78-0 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(1S,3S)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m0/s1 |
Clave InChI |
FNMALDXUUZQFPN-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H](C1)N)C(=O)N |
SMILES canónico |
C1CC(CC(C1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


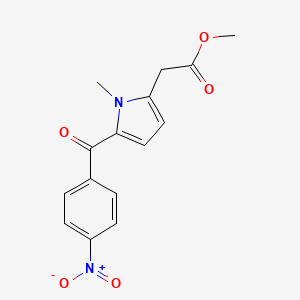
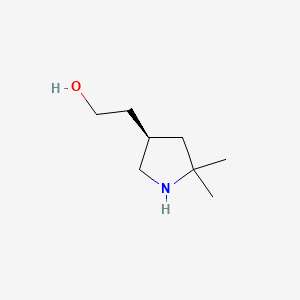
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

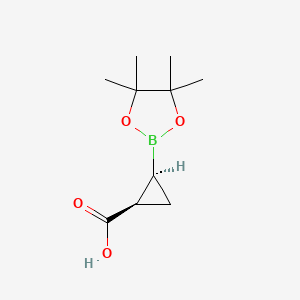
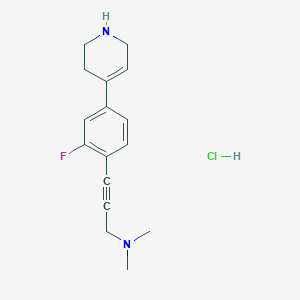
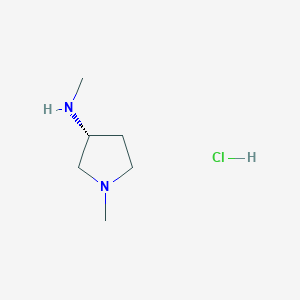

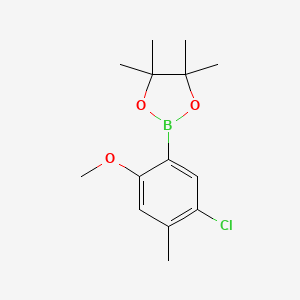
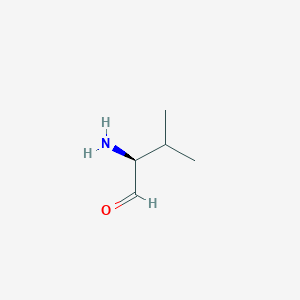
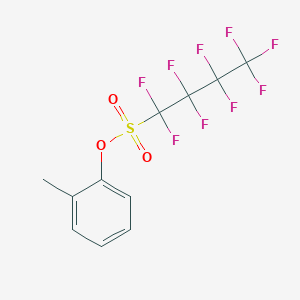
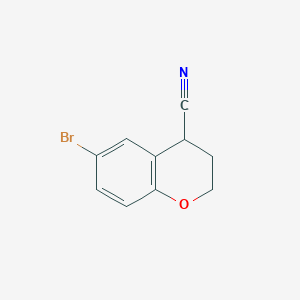
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
